molecular formula C10H14O B075284 Butyl phenyl ether CAS No. 1126-79-0

Butyl phenyl ether

Cat. No. B075284
CAS RN: 1126-79-0
M. Wt: 150.22 g/mol
InChI Key: YFNONBGXNFCTMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Butyl phenyl ether can be synthesized through several methods. One approach involves the reaction of phenol with potassium hydroxide and n-butyl bromide under microwave irradiation, using anhydrous alcohol as a solvent and polyethylene glycol 400 as a phase transfer catalyst, achieving a yield of 97.58% under optimized conditions (Liang-jun, 2007). Another method utilizes polyethylene glycol as a catalyst for the synthesis from n-butyl bromide and phenol, reaching a yield of 96.7% (Shan, 2002).

Molecular Structure Analysis

The molecular structure of butyl phenyl ether derivatives has been characterized through various techniques. For instance, the X-ray crystal structure of t-butyldimethylsilyl 2-[4-{4-(hex-5-enyloxy)-phenylazo} phenyl]ethyl ether reveals clear, orange-colored crystals, allowing for detailed structural determination (Lynch et al., 1998).

Chemical Reactions and Properties

Butyl phenyl ether undergoes various chemical reactions, reflecting its reactivity and functional versatility. For example, it participates in the synthesis of high-Tg, heat-resistant, cross-linked polymers, showcasing its utility in creating advanced materials with desirable thermal properties (Melissaris & Litt, 1994).

Physical Properties Analysis

The physical properties of butyl phenyl ether and its derivatives, such as solubility, boiling point, and thermal stability, are crucial for its application in various chemical processes. Studies have shown that certain butyl phenyl ether derivatives exhibit excellent solubility and thermal stability, making them suitable for a wide range of applications (Liaw et al., 2001).

Chemical Properties Analysis

The chemical behavior of butyl phenyl ether, including its reactivity with different reagents and under various conditions, is of significant interest. For instance, the catalytic enantioselective formation of carbon-oxygen bonds demonstrates the potential for synthesizing enantiomerically pure benzylic ethers, highlighting the compound's versatility in organic synthesis (Ziegler & Fu, 2016).

Scientific Research Applications

  • Synthesis using Polyethylene Glycol : A method involving polyethylene glycol as a phase transfer catalyst achieved a 96.7% yield of n-butyl phenyl ether, demonstrating an efficient synthesis process (Y. Shan, 2002).

  • Microwave Irradiation Method : Utilizing microwave irradiation, anhydrous alcohol as a solvent, and polyethylene glycol 400 as a catalyst, this approach achieved a 97.58% yield, highlighting the effectiveness of microwave irradiation in the synthesis of n-butyl phenyl ether (Y. Liang-jun, 2007).

  • Catalysis by Polyvinyl Chloride-Polyethylene Polyamine Resin : Another synthesis method using polyvinyl chloride-polyethylene polyamine resin as a catalyst reached a 92% yield. The study also explored the catalyst's reusability, finding it effective for more than five uses without loss of activity or weight (L. Shanji, 2000).

  • Applications in RAFT Polymerization : Research involving 4-Vinylphenyl glycidyl ether, a related compound, explored its use in RAFT (reversible addition-fragmentation chain-transfer) polymerization. This study is significant for understanding the potential applications of butyl phenyl ether derivatives in polymer science (David C. McLeod & N. Tsarevsky, 2016).

  • Tri-Liquid-Phase Catalysis Study : A study on the synthesis of n-butyl phenyl ether using tri-liquid-phase catalysis with poly(ethylene glycol)-600 as a catalyst analyzed various factors affecting the reaction. This research provides insight into optimizing the synthesis process in different phases (H. Hsiao, Shue-Ming Kao & H. Weng, 2000).

Safety And Hazards

Butyl phenyl ether should be handled with care. Avoid dust formation, breathing mist, gas, or vapors . Avoid contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

butoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-2-3-9-11-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNONBGXNFCTMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022149
Record name Butyl phenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl phenyl ether

CAS RN

1126-79-0
Record name Butyl phenyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1126-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl phenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butoxybenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8467
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, butoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butyl phenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-butyl phenyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.115
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTYL PHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H804A5426K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Phenol (0.5 mole) was added to a solution of sodium ethoxide in ethanol (2 N; 250 ml) and 1-bromobutane (0.5 mole) was added dropwise while stirring. The mixture was heated under reflux for three hours and most of the solvent was then distilled off. Water was added to the residue and the organic layer was separated, washed twice with 10% aqueous NaOH, water, dilute H2SO4 and water, and was then dried over MgSO4. It was distilled in vacuo to give the title compound, b.p. 88°-91° C. at 14 mm Hg pressure. The identity and purity was confirmed by thin layer chromatography (TLC) and NMR and IR spectroscopy.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl phenyl ether
Reactant of Route 2
Reactant of Route 2
Butyl phenyl ether
Reactant of Route 3
Reactant of Route 3
Butyl phenyl ether
Reactant of Route 4
Reactant of Route 4
Butyl phenyl ether
Reactant of Route 5
Reactant of Route 5
Butyl phenyl ether
Reactant of Route 6
Reactant of Route 6
Butyl phenyl ether

Citations

For This Compound
729
Citations
JA Walker, W Tsang - Journal of Physical Chemistry, 1990 - ACS Publications
… Our results for n-butyl phenyl ether decomposition lead to a rate of combination for butyl and phenoxy radicals of 1.45 X 1010 L mol'1 s'1. This is based on an estimated entropy of n-…
Number of citations: 75 pubs.acs.org
PA Spanninger, JL Von Rosenberg - Journal of the American …, 1972 - ACS Publications
… Distillation of the dried neutral residue gave n-butyl phenyl ether (I), bp 71 (3.5 mm), 35.0 g (0.233 mol), 58.3 % recovery. The residue remaining in the … No jcc-butyl phenyl ether (II) was …
Number of citations: 27 pubs.acs.org
DR STEVENS - The Journal of Organic Chemistry, 1955 - ACS Publications
… Lewis (1) was unable to prepare any ¿erf-butyl phenyl ether … Smith (2) reported the preparation of ¿erf-butyl phenyl ether … -butyl phenyl ether. Natelson (4) reported the obtaining of ¿erf-…
Number of citations: 23 pubs.acs.org
TH Morton - Journal of the American Chemical Society, 1980 - ACS Publications
… «-butyl phenyl ether were performed in apparatus previously described.6 The radiolysis product from «-butyl phenyl ether … of sec-butyl phenyl ether and «-butyl phenyl ether are 6.3 and …
Number of citations: 111 pubs.acs.org
HC Hsiao, SM Kao, HS Weng - Industrial & engineering chemistry …, 2000 - ACS Publications
As the first part of a series of studies aimed at synthesizing n-butyl phenyl ether from sodium phenolate (NaOPh) and n-butyl bromide by tri-liquid-phase catalysis (TLPC), with poly(…
Number of citations: 20 pubs.acs.org
RA Smith - Journal of the American Chemical Society, 1933 - ACS Publications
… The behavior of tertiary-butyl phenyl ether is worthy of note. … Tertiary-butyl phenyl ether isomerized entirely to an alkali-… The rearrangement of tertiary-butyl phenyl ether by the action …
Number of citations: 2 pubs.acs.org
HC Hsiao, HS Weng - Journal of Chemical Technology & …, 2001 - Wiley Online Library
… As the second part of a series of studies on the synthesis of n-butyl phenyl ether (ROPh) by tri-liquid-phase catalysis, this work examines the factors affecting the reaction between n-…
Number of citations: 12 onlinelibrary.wiley.com
R Smith - Journal of the American Chemical Society, 1934 - ACS Publications
… By utilizingthis method, it has been found possible to convert «butyl phenyl ether to o- and p-butyl phenols. Interestingly enough, the yield of phenols is comparable to that in cases …
Number of citations: 10 pubs.acs.org
RW Kondrat, TH Morton - Organic mass spectrometry, 1988 - Wiley Online Library
… While sec-butyl phenyl ether appears not to travel this reaction coordinate most of the time, other alkyl aryl ethers do. From data presented here, the difference cannot be ascribed …
Number of citations: 19 onlinelibrary.wiley.com
MC Blanchette, JL Holmes… - Organic mass …, 1989 - Wiley Online Library
… Butyl phenyl ether was examined in detail, with the aid of deuterium labelling in the alkyl group, by Djerassi and co-workers.'*2 It was concluded that hydrogen from all four (alkyl) …
Number of citations: 33 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.